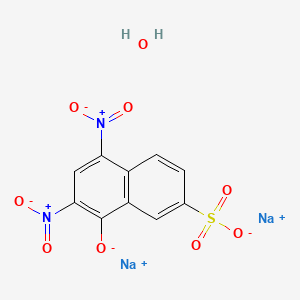
Sodium 5,7-dinitro-8-oxidonaphthalene-2-sulfonate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5,7-dinitro-8-oxidonaphthalene-2-sulfonate hydrate is a chemical compound with the molecular formula C10H4N2Na2O8S. It is known for its applications in various scientific fields, particularly in chemistry and industry. The compound is characterized by its nitro and sulfonate functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5,7-dinitro-8-oxidonaphthalene-2-sulfonate hydrate typically involves the nitration of naphthalene derivatives followed by sulfonation. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating and sulfonating agents, respectively. The process is carried out under controlled temperatures to ensure the desired substitution pattern on the naphthalene ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and sulfonation reactors. The reaction mixture is carefully monitored, and the product is purified through crystallization or other separation techniques to achieve high purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of various oxidized products.
Reduction: The compound can be reduced to amine derivatives using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reductants.
Substitution: The sulfonate group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are frequently used.
Substitution: Conditions for substitution reactions often involve nucleophiles like hydroxide ions or other suitable reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amine derivatives, while oxidation can produce various oxidized naphthalene compounds.
Scientific Research Applications
Sodium 5,7-dinitro-8-oxidonaphthalene-2-sulfonate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: The compound can be utilized in biochemical assays and as a staining agent in microscopy.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is employed in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Sodium 5,7-dinitro-8-oxidonaphthalene-2-sulfonate hydrate exerts its effects is primarily through its functional groups. The nitro groups can participate in redox reactions, while the sulfonate group enhances the compound’s solubility in water. These properties make it a versatile reagent in various chemical processes.
Comparison with Similar Compounds
- Sodium 5-nitro-8-oxidonaphthalene-2-sulfonate
- Sodium 7-nitro-8-oxidonaphthalene-2-sulfonate
- Sodium 5,7-dinitronaphthalene-2-sulfonate
Uniqueness: Sodium 5,7-dinitro-8-oxidonaphthalene-2-sulfonate hydrate is unique due to the presence of both nitro and sulfonate groups on the naphthalene ring, which impart distinct chemical reactivity and solubility properties. This makes it particularly useful in applications requiring specific redox and solubility characteristics.
Properties
Molecular Formula |
C10H6N2Na2O9S |
|---|---|
Molecular Weight |
376.21 g/mol |
IUPAC Name |
disodium;5,7-dinitro-8-oxidonaphthalene-2-sulfonate;hydrate |
InChI |
InChI=1S/C10H6N2O8S.2Na.H2O/c13-10-7-3-5(21(18,19)20)1-2-6(7)8(11(14)15)4-9(10)12(16)17;;;/h1-4,13H,(H,18,19,20);;;1H2/q;2*+1;/p-2 |
InChI Key |
IYHOLCBEUATKDS-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[O-].O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




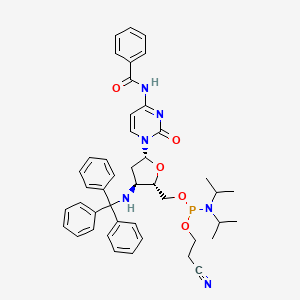
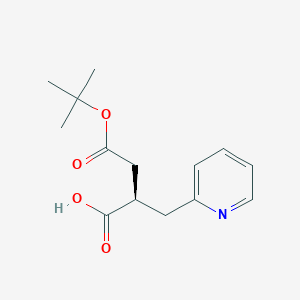
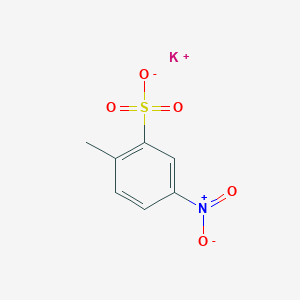

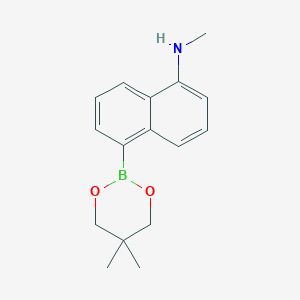
![2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylic acid](/img/structure/B12958084.png)
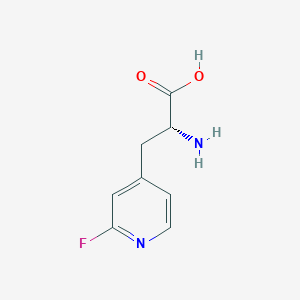

![6-(1H-imidazo[4,5-b]pyridin-1-yl)-N-(5-(2-(piperidin-1-yl)ethoxy)pyridin-2-yl)pyrimidin-4-amine](/img/structure/B12958106.png)

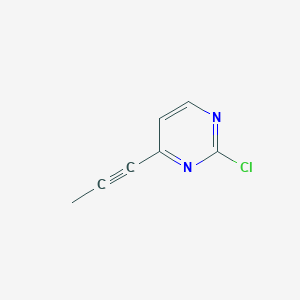
![1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde](/img/structure/B12958130.png)
